molecular formula C8H16N2O3S B13008130 (S)-3-Amino-2-((1-oxidotetrahydro-2H-thiopyran-4-yl)amino)propanoic acid

(S)-3-Amino-2-((1-oxidotetrahydro-2H-thiopyran-4-yl)amino)propanoic acid

Katalognummer: B13008130
Molekulargewicht: 220.29 g/mol
InChI-Schlüssel: LPWUEALCKNTODA-KNFAZQFGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-3-Amino-2-((1-oxidotetrahydro-2H-thiopyran-4-yl)amino)propanoic acid is a complex organic compound that features a thiopyran ring structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-2-((1-oxidotetrahydro-2H-thiopyran-4-yl)amino)propanoic acid typically involves multiple steps. One common approach is the bromination of 3,4-dihydro-2H-thiopyran derivatives, which can lead to the formation of bromo-substituted thiopyrans . These intermediates can then undergo further functionalization to introduce the amino and oxidotetrahydro groups.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-3-Amino-2-((1-oxidotetrahydro-2H-thiopyran-4-yl)amino)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The thiopyran ring can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the sulfur atom in the thiopyran ring.

Common Reagents and Conditions

Common reagents used in these reactions include bromine for bromination, N-bromosuccinimide for selective bromination, and various oxidizing and reducing agents depending on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination can lead to monobromo derivatives, while oxidation can introduce sulfoxide or sulfone groups .

Wissenschaftliche Forschungsanwendungen

(S)-3-Amino-2-((1-oxidotetrahydro-2H-thiopyran-4-yl)amino)propanoic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of (S)-3-Amino-2-((1-oxidotetrahydro-2H-thiopyran-4-yl)amino)propanoic acid involves its interaction with specific molecular targets. The thiopyran ring can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The amino groups can form hydrogen bonds with biological molecules, influencing their function and stability .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(S)-3-Amino-2-((1-oxidotetrahydro-2H-thiopyran-4-yl)amino)propanoic acid is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable for various scientific applications.

Eigenschaften

Molekularformel

C8H16N2O3S

Molekulargewicht

220.29 g/mol

IUPAC-Name

(2S)-3-amino-2-[(1-oxothian-4-yl)amino]propanoic acid

InChI

InChI=1S/C8H16N2O3S/c9-5-7(8(11)12)10-6-1-3-14(13)4-2-6/h6-7,10H,1-5,9H2,(H,11,12)/t6?,7-,14?/m0/s1

InChI-Schlüssel

LPWUEALCKNTODA-KNFAZQFGSA-N

Isomerische SMILES

C1CS(=O)CCC1N[C@@H](CN)C(=O)O

Kanonische SMILES

C1CS(=O)CCC1NC(CN)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.